molecular formula C8H6BrF3O2S B567003 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene CAS No. 1215205-96-1

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene

Cat. No. B567003
M. Wt: 303.093
InChI Key: XYPYTUQQTPNHKI-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.



Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Organometallic Synthesis

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene has been utilized in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, was prepared for use in synthesizing organometallic intermediates like phenylmagnesium, -lithium, and -copper, indicating a potential application of the bromo-trifluoromethyl benzene derivatives in this field Porwisiak & Schlosser, 1996.

Multi-Coupling Reagent

The chemical has been used as a multi-coupling reagent. For example, 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound with a structure similar to 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene, showed effectiveness in reactions with various electrophiles and nucleophiles, leading to the formation of highly functionalized sulfones Auvray, Knochel, & Normant, 1985.

Synthesis of Novel Compounds

This chemical serves as a starting material for the synthesis of new compounds. For instance, its derivatives have been used in the synthesis of ethyl esters of cis-4-(Methanesulfonyl)-cis-5-arylprolines, leading to the formation of various pyrroles and pyrrole derivatives Petrov, Kalyazin, & Somov, 2021.

Crystal Structure Analysis

The bromo- and methylsulfonyl-substituted benzene derivatives have been studied for their crystal structures, providing insights into molecular interactions such as hydrogen bonding and halogen bonding Choi, Seo, Son, & Lee, 2009.

Enabling Chemical Reactions

The compound is useful in promoting specific chemical reactions. For instance, it has been used in the synthesis of trifluoromethylated isoxazolidines, showing high regio- and stereo-selectivity, and in the generation of arynes for further chemical transformations Tsuge, Okano, & Eguchi, 1995.

Synthesis of Chiral Complexes

It has also been involved in the synthesis of planar chiral bidentate complexes, which have applications in stereochemistry and catalysis Baker, Radzey, Lucas, & Turner, 2012.

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene”, you may need to consult specialized chemical databases or scientific literature.


properties

IUPAC Name

1-bromo-3-methylsulfonyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPYTUQQTPNHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682095
Record name 1-Bromo-3-(methanesulfonyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene

CAS RN

1215205-96-1
Record name 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(methanesulfonyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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